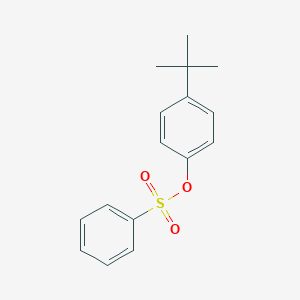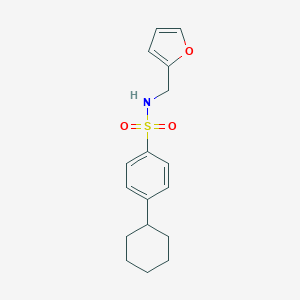![molecular formula C23H31N3O2S B261717 1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane is a chemical compound that is commonly used in scientific research due to its unique properties. This compound is also known as BZA and is a member of the sulfonylazepine class of compounds. BZA has been found to have a wide range of applications in various fields of science, including pharmacology, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of BZA involves the inhibition of the human dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, BZA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
BZA has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating its potential for the treatment of Parkinson's disease. BZA has also been found to reduce cocaine self-administration in rats, suggesting its potential for the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BZA in lab experiments include its potent and selective inhibition of DAT, which makes it an ideal tool for studying the role of DAT in various physiological and pathological conditions. However, the limitations of using BZA include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
The future directions for research on BZA include the development of more potent and selective DAT inhibitors. This could lead to the development of novel treatments for Parkinson's disease and drug addiction. Additionally, further research is needed to determine the long-term effects of BZA on the dopaminergic system and its potential for the treatment of other neurological disorders.
In conclusion, 1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane is a unique chemical compound that has a wide range of applications in scientific research. Its potent and selective inhibition of DAT makes it an ideal tool for studying the role of DAT in various physiological and pathological conditions. Further research on BZA could lead to the development of novel treatments for Parkinson's disease and drug addiction.
Synthesemethoden
The synthesis of 1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromobenzhydryl piperazine with 1-azepanolsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of BZA as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
BZA has been extensively used in scientific research due to its unique properties. It has been found to be a potent and selective inhibitor of the human dopamine transporter (DAT). This property makes it an ideal compound for studying the role of DAT in various physiological and pathological conditions such as Parkinson's disease and drug addiction.
Eigenschaften
Produktname |
1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane |
|---|---|
Molekularformel |
C23H31N3O2S |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
1-(4-benzhydrylpiperazin-1-yl)sulfonylazepane |
InChI |
InChI=1S/C23H31N3O2S/c27-29(28,25-15-9-1-2-10-16-25)26-19-17-24(18-20-26)23(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-14,23H,1-2,9-10,15-20H2 |
InChI-Schlüssel |
PWPXNTMCLQUMJS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)




![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)